![molecular formula C13H10N2OS2 B2565612 2-(Méthylsulfanyl)-4-phénoxythieno[3,2-d]pyrimidine CAS No. 339018-88-1](/img/structure/B2565612.png)
2-(Méthylsulfanyl)-4-phénoxythieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones .
Molecular Structure Analysis
The review summarizes literature data on the methods of synthesis of o -aminopyrimidine aldehydes and o -aminopyrimidine ketones and their application for the construction of fused pyrimidines .
Chemical Reactions Analysis
The review summarizes literature data on the methods of synthesis of o -aminopyrimidine aldehydes and o -aminopyrimidine ketones and their application for the construction of fused pyrimidines .
Applications De Recherche Scientifique
Potentiel Thérapeutique
Le composé est un dérivé de la pyrido[2,3-d]pyrimidine, qui a montré un intérêt thérapeutique significatif . Les pyridopyrimidines sont présentes dans des médicaments pertinents et ont été largement étudiées dans le développement de nouvelles thérapies . Elles ont montré un large spectre d'activité biologique .
Propriétés Antiprolifératives
Certains composés de cette classe présentent des propriétés antiprolifératives . Par exemple, l'agent antiprolifératif prometteur API-1 est un dérivé de la pyrido[2,3-d]pyrimidin-5-one .
Propriétés Antimicrobiennes
Les pyrido[2,3-d]pyrimidines présentent également des propriétés antimicrobiennes . Cela les rend précieuses dans le développement de nouveaux agents antimicrobiens.
Propriétés Anti-inflammatoires et Analgésiques
Ces composés ont montré des propriétés anti-inflammatoires et analgésiques , ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur et anti-inflammatoires.
Propriétés Hypotensives
Les pyrido[2,3-d]pyrimidines ont démontré des propriétés hypotensives , indiquant leur utilisation potentielle dans le traitement de l'hypertension.
Propriétés Antihistaminiques
Elles présentent également des propriétés antihistaminiques , ce qui pourrait être utile dans le développement de nouveaux médicaments antihistaminiques.
Inhibition des Protéine Tyrosine Kinases
Les dérivés de 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, y compris TKI-28, ainsi que les dérivés de 2-sulfoxido et 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones, ont été démontrés pour inhiber les protéines tyrosine kinases .
Inhibition des Kinases Dépendantes des Cyclines
Le composé CDK-4, contenant un système cyclique pyrido[2,3-d]pyrimidin-7-one, agit comme un inhibiteur des kinases dépendantes des cyclines . Cela suggère des applications potentielles dans le traitement de maladies liées à la dysrégulation du cycle cellulaire, telles que le cancer.
Mécanisme D'action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-(methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine belongs, have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the known actions of pyrido[2,3-d]pyrimidines that this compound likely interacts with its targets to inhibit their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad spectrum of activities of pyrido[2,3-d]pyrimidines, it can be inferred that multiple pathways are likely affected . These could include pathways related to cell proliferation, inflammation, and neural activity, among others.
Result of Action
Given the known activities of pyrido[2,3-d]pyrimidines, it can be inferred that the compound likely has effects on cell proliferation, inflammation, and neural activity, among others .
Orientations Futures
Pyridopyrimidines and other N -heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This suggests that there could be future research opportunities in this area.
Analyse Biochimique
Biochemical Properties
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation. Additionally, 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine may bind to receptor proteins, modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine on cells are multifaceted. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for regulating cell division, survival, and differentiation . By modulating these pathways, the compound can impact gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to alterations in cell proliferation and survival, making the compound a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, the compound can interact with DNA or RNA, affecting transcription and translation processes. These interactions can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular functions, such as prolonged inhibition of cell proliferation or induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily affect target pathways. At higher doses, it can induce toxic effects, such as liver damage or hematological abnormalities . Threshold effects are also observed, where a certain dosage is required to achieve a therapeutic effect without causing adverse reactions.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(15-13)16-9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBNTYTCJRHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)
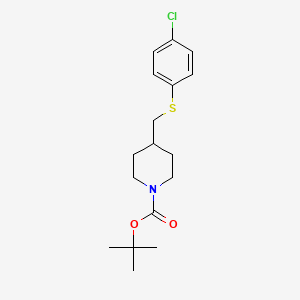
![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)
![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)
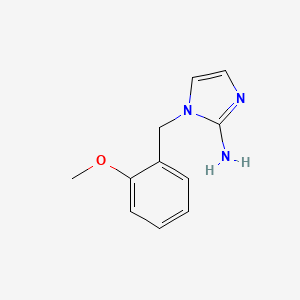
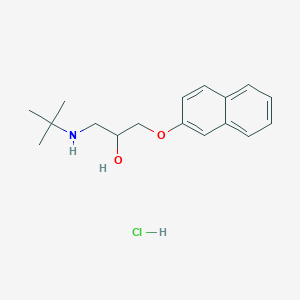
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)
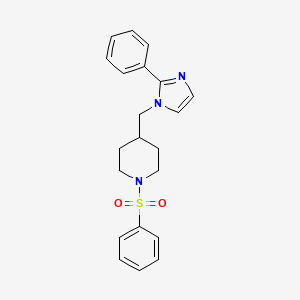
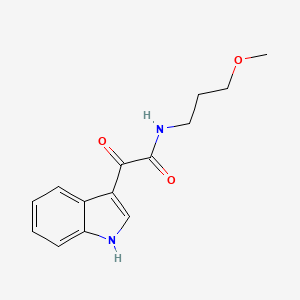
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)
![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)
![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)
